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Compound of Interest

Compound Name:
Ethyl 4-methylpiperidine-4-

carboxylate

Cat. No.: B033826 Get Quote

For the attention of: Researchers, Scientists, and Drug Development Professionals.

Disclaimer: An exhaustive search of publicly available crystallographic databases, including the

Cambridge Crystallographic Data Centre (CCDC), indicates that the crystal structure of Ethyl
4-methylpiperidine-4-carboxylate has not been reported. To provide a comprehensive and

practical guide that adheres to the core requirements of this document, we will utilize the

crystallographic data of a closely related analogue, N'-(1-benzylpiperidin-4-yl)acetohydrazide,

as an illustrative case study. This analogue shares the core piperidine ring system, a key

structural feature relevant to the target molecule. All experimental data and structural

parameters presented herein pertain to this analogue.

Introduction
Piperidine derivatives are a cornerstone in medicinal chemistry, forming the structural core of

numerous pharmaceuticals. The precise three-dimensional arrangement of atoms within these

molecules, elucidated through single-crystal X-ray diffraction, is paramount for understanding

their structure-activity relationships (SAR), optimizing their pharmacological profiles, and

ensuring intellectual property protection. This technical guide provides an in-depth overview of

the crystal structure analysis of piperidine carboxylate derivatives, using N'-(1-benzylpiperidin-

4-yl)acetohydrazide as a case study.
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Experimental Methodology: Single-Crystal X-ray
Diffraction
The determination of a molecule's crystal structure is a multi-step process, beginning with the

growth of high-quality single crystals and culminating in the refinement of the crystallographic

model.

Crystal Growth
High-quality single crystals are the prerequisite for a successful diffraction experiment. For

small organic molecules like the illustrative compound, several techniques can be employed:

Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., ethanol,

acetone) is allowed to evaporate slowly at a constant temperature. The gradual increase in

concentration promotes the formation of well-ordered crystals.

Solvent Diffusion: A solution of the compound is layered with a miscible "anti-solvent" in

which the compound is poorly soluble. Slow diffusion of the anti-solvent into the solution

reduces the compound's solubility, inducing crystallization.

Vapor Diffusion: A concentrated solution of the compound is placed in a sealed container

with a larger reservoir of a more volatile anti-solvent. The vapor of the anti-solvent slowly

diffuses into the compound's solution, leading to crystallization.

For the case study compound, N'-(1-benzylpiperidin-4-yl)acetohydrazide, crystals were

obtained by recrystallization from hot ethanol.

Data Collection
A suitable single crystal is mounted on a goniometer head of a diffractometer. The crystal is

then cooled, typically to 100 K, to minimize thermal vibrations of the atoms, which results in a

clearer diffraction pattern. The crystal is irradiated with a monochromatic X-ray beam, and the

diffracted X-rays are detected. The crystal is rotated through a series of angles to collect a

complete dataset of diffraction intensities.

Structure Solution and Refinement
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The collected diffraction data is processed to yield a set of structure factors. The initial positions

of the atoms in the unit cell are determined using direct methods or Patterson methods. This

initial model is then refined using a least-squares algorithm to best fit the experimental data.

The quality of the final structure is assessed by various metrics, including the R-factor.

Crystallographic Data for N'-(1-benzylpiperidin-4-
yl)acetohydrazide
The following tables summarize the key crystallographic data for the illustrative compound.

Table 1: Crystal Data and Structure Refinement.
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Parameter Value

Empirical Formula C₁₄H₂₁N₃O

Formula Weight 247.34

Temperature 293(2) K

Wavelength 0.71073 Å

Crystal System Monoclinic

Space Group Cc

Unit Cell Dimensions

a 14.1480(3) Å

b 14.1720(4) Å

c 27.6701(7) Å

α 90°

β 96.956(1)°

γ 90°

Volume 5505.0(2) Å³

Z 16

Calculated Density 1.193 Mg/m³

Absorption Coefficient 0.079 mm⁻¹

F(000) 2144

Data Collection

Theta range for data collection 1.76 to 25.00°

Index ranges -16<=h<=16, -16<=k<=16, -32<=l<=32

Reflections collected 9688

Independent reflections 4838 [R(int) = 0.0216]
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Refinement

Refinement method Full-matrix least-squares on F²

Data / restraints / params 4838 / 2 / 657

Goodness-of-fit on F² 1.029

Final R indices [I>2sigma(I)] R1 = 0.0429, wR2 = 0.1095

R indices (all data) R1 = 0.0531, wR2 = 0.1176

Table 2: Selected Bond Lengths (Å).

Bond Length (Å)

N(1)-C(6) 1.465(4)

N(1)-C(2) 1.470(4)

N(1)-C(7) 1.472(4)

N(2)-N(3) 1.401(3)

N(2)-C(4) 1.460(4)

N(3)-C(13) 1.340(4)

O(1)-C(13) 1.237(4)

C(13)-C(14) 1.505(5)

Table 3: Selected Bond Angles (°).
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Atoms Angle (°)

C(6)-N(1)-C(2) 109.1(2)

C(6)-N(1)-C(7) 111.9(2)

C(2)-N(1)-C(7) 111.3(2)

N(3)-N(2)-C(4) 112.9(2)

C(13)-N(3)-N(2) 120.3(2)

O(1)-C(13)-N(3) 122.9(3)

O(1)-C(13)-C(14) 121.2(3)

N(3)-C(13)-C(14) 115.9(3)

Visualizations
Visual representations are crucial for understanding complex experimental workflows and

molecular relationships.
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Caption: Experimental workflow for single-crystal X-ray diffraction.
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Caption: Logical relationship between a free base and its hydrochloride salt.

Conclusion
While the specific crystal structure of Ethyl 4-methylpiperidine-4-carboxylate remains to be

determined, the principles and methodologies for its analysis are well-established. This guide,

utilizing data from a closely related analogue, provides a comprehensive framework for

researchers in the field. The detailed understanding of the three-dimensional structure of such

molecules is indispensable for the rational design and development of new therapeutic agents.

It is anticipated that future studies will report the crystal structure of the title compound, further

enriching our understanding of this important class of molecules.

To cite this document: BenchChem. [The Structural Elucidation of Piperidine Carboxylates: A
Technical Guide to Crystal Structure Analysis]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b033826#ethyl-4-methylpiperidine-4-carboxylate-
crystal-structure-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b033826?utm_src=pdf-body-img
https://www.benchchem.com/product/b033826?utm_src=pdf-body
https://www.benchchem.com/product/b033826#ethyl-4-methylpiperidine-4-carboxylate-crystal-structure-analysis
https://www.benchchem.com/product/b033826#ethyl-4-methylpiperidine-4-carboxylate-crystal-structure-analysis
https://www.benchchem.com/product/b033826#ethyl-4-methylpiperidine-4-carboxylate-crystal-structure-analysis
https://www.benchchem.com/product/b033826#ethyl-4-methylpiperidine-4-carboxylate-crystal-structure-analysis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b033826?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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